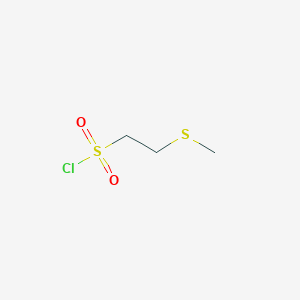

![molecular formula C23H22ClN5O3 B2355448 2-(4-chlorophenoxy)-N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide CAS No. 922018-09-5](/img/structure/B2355448.png)

2-(4-chlorophenoxy)-N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

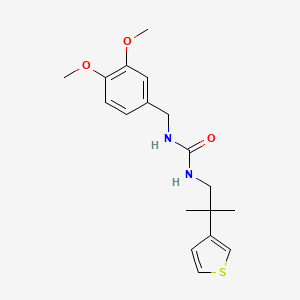

The synthesis of pyrimidine derivatives, which this compound is a part of, has been a topic of interest in organic synthesis due to their various chemical and biological applications . Several methods have been reported for the synthesis of pyrimidine derivatives, including the reaction of acid chlorides and terminal alkynes under Sonogashira conditions , and the reaction of (hetero)aroyl chlorides with (trimethylsilyl)-acetylene in the presence of triethylamine .

Molecular Structure Analysis

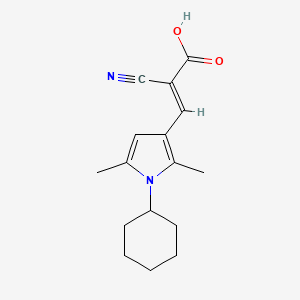

The molecular structure of this compound includes a pyrazolo[3,4-d]pyrimidin-1-yl group, a 4-chlorophenoxy group, and a 4-methylbenzyl group. The presence of these groups could potentially influence the compound’s reactivity and biological activity.

Chemical Reactions Analysis

The chemical reactions involving pyrimidine derivatives have been extensively studied . For instance, pyrimidine derivatives can be synthesized from diacetyl ketene, enaminonitrile, alkynes, (trimethylsilyl) acetylene, α-methyl or α-methylene ketones, and (hetero)aryl iodides .

Aplicaciones Científicas De Investigación

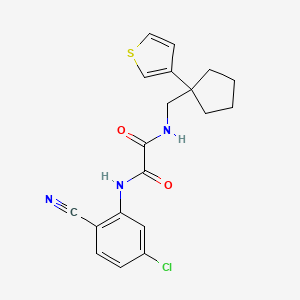

Synthesis and Characterization

Synthesis of Derivatives : A study by El-Morsy et al. (2017) involved the synthesis of pyrazolo[3,4-d]pyrimidine derivatives. These compounds, including similar derivatives, were evaluated for their antitumor activity, showcasing their potential in medicinal chemistry research (El-Morsy, El-Sayed, & Abulkhair, 2017).

Antitumor Evaluation : Another study by El-Morsy et al. (2017) synthesized a series of pyrazolo[3,4-d]pyrimidine derivatives, testing them against the human breast adenocarcinoma cell line MCF7. They found that certain derivatives exhibited mild to moderate antitumor activity (El-Morsy, El-Sayed, & Abulkhair, 2017).

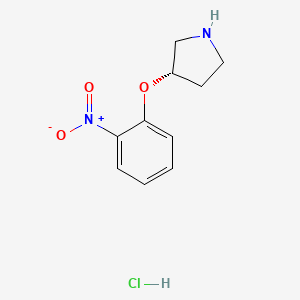

Novel Synthesis Approaches : Rahmouni et al. (2014) focused on synthesizing novel isoxazolines and isoxazoles of N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives. These compounds demonstrate the versatility and potential for creating diverse structures in pharmaceutical research (Rahmouni et al., 2014).

Biological and Pharmacological Evaluation

Cytotoxic Activity : Al-Sanea et al. (2020) explored the anticancer activity of various aryloxy groups attached to C2 of the pyrimidine ring in similar compounds. Their findings contribute to understanding the relationship between chemical structure and biological activity in cancer research (Al-Sanea, Parambi, Shaker, Elsherif, Elshemy, Bakr, Al-Warhi, Gamal, & Abdelgawad, 2020).

Anticancer and Anti-5-lipoxygenase Agents : A study by Rahmouni et al. (2016) synthesized pyrazolopyrimidines derivatives and evaluated them for cytotoxic and 5-lipoxygenase inhibition activities. Such studies are crucial in identifying new therapeutic agents (Rahmouni, Souiei, Belkacem, Romdhane, Bouajila, & Ben Jannet, 2016).

Antioxidant Activity : El‐Mekabaty (2015) investigated the antioxidant activity of compounds incorporating the pyrazolo[3,4-d]pyrimidin-4-one moiety. Identifying antioxidants is significant in the field of oxidative stress and aging (El‐Mekabaty, 2015).

Coordination Complexes and Antioxidant Activity : Chkirate et al. (2019) synthesized pyrazole-acetamide derivatives and their coordination complexes, assessing their antioxidant activities. This contributes to the field of coordination chemistry and its applications in biology (Chkirate, Fettach, Karrouchi, Sebbar, Essassi, Mague, Radi, Faouzi, Adarsh, & Garcia, 2019).

Propiedades

IUPAC Name |

2-(4-chlorophenoxy)-N-[2-[5-[(4-methylphenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22ClN5O3/c1-16-2-4-17(5-3-16)13-28-15-26-22-20(23(28)31)12-27-29(22)11-10-25-21(30)14-32-19-8-6-18(24)7-9-19/h2-9,12,15H,10-11,13-14H2,1H3,(H,25,30) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMJWJWUBOIKQIT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CN2C=NC3=C(C2=O)C=NN3CCNC(=O)COC4=CC=C(C=C4)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22ClN5O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2-(benzylthio)-6-oxo-1,6-dihydropyrimidin-4-yl)-N-(4-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2355367.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(7-(furan-2-yl)-1,4-thiazepan-4-yl)prop-2-en-1-one](/img/structure/B2355370.png)

![[2-(6-Tert-butylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-(3,4-dihydro-1H-isochromen-1-yl)methanone](/img/structure/B2355376.png)

![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2,6-difluorobenzamide](/img/structure/B2355379.png)

![N'-{(E)-[2-(1-pyrrolidinyl)-1,3-thiazol-5-yl]methylidene}-2-furohydrazide](/img/structure/B2355381.png)

![1-(2-Cyanophenyl)-3-[2-oxo-3-(pyridin-3-ylmethyl)quinazolin-4-yl]urea](/img/structure/B2355385.png)